Cas no 1874693-93-2 (1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine)

1-(2,6-Dichlorophenyl)-N-methylcyclopropan-1-amine is a structurally distinct organic compound featuring a cyclopropane ring substituted with a 2,6-dichlorophenyl group and an N-methylamine moiety. Its rigid cyclopropane scaffold and electron-withdrawing dichlorophenyl substituent contribute to unique steric and electronic properties, making it a valuable intermediate in synthetic chemistry. The compound’s stability and defined stereochemistry enhance its utility in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Its well-characterized reactivity profile allows for selective functionalization, enabling applications in ligand design and small-molecule synthesis. The presence of both aromatic and amine functionalities offers versatility for further derivatization.
1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine structure
1874693-93-2 structure
商品名:1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
CAS番号:1874693-93-2
MF:C10H11Cl2N
メガワット:216.107040643692
CID:6051734
PubChem ID:126988648

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
    • 1874693-93-2
    • EN300-1981585
    • インチ: 1S/C10H11Cl2N/c1-13-10(5-6-10)9-7(11)3-2-4-8(9)12/h2-4,13H,5-6H2,1H3
    • InChIKey: SPEBMGYTCBJOKE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=C(C=1C1(CC1)NC)Cl

計算された属性

  • せいみつぶんしりょう: 215.0268547g/mol
  • どういたいしつりょう: 215.0268547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 12Ų

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1981585-0.05g
1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
1874693-93-2
0.05g
$864.0 2023-09-16
Enamine
EN300-1981585-1.0g
1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
1874693-93-2
1g
$1029.0 2023-05-26
Enamine
EN300-1981585-0.1g
1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
1874693-93-2
0.1g
$904.0 2023-09-16
Enamine
EN300-1981585-0.5g
1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
1874693-93-2
0.5g
$987.0 2023-09-16
Enamine
EN300-1981585-2.5g
1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
1874693-93-2
2.5g
$2014.0 2023-09-16
Enamine
EN300-1981585-5g
1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
1874693-93-2
5g
$2981.0 2023-09-16
Enamine
EN300-1981585-10g
1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
1874693-93-2
10g
$4421.0 2023-09-16
Enamine
EN300-1981585-10.0g
1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
1874693-93-2
10g
$4421.0 2023-05-26
Enamine
EN300-1981585-5.0g
1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
1874693-93-2
5g
$2981.0 2023-05-26
Enamine
EN300-1981585-0.25g
1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine
1874693-93-2
0.25g
$946.0 2023-09-16

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine 関連文献

1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amineに関する追加情報

1-(2,6-Dichlorophenyl)-N-methylcyclopropan-1-amine (CAS 1874693-93-2): A Comprehensive Technical Overview

In the realm of specialty organic compounds, 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine (CAS 1874693-93-2) has emerged as a molecule of significant scientific interest. This cyclopropylamine derivative features a unique structural combination of dichlorophenyl and N-methyl groups, making it valuable for various research applications. The compound's molecular formula C10H11Cl2N and molecular weight of 216.11 g/mol position it as an important building block in modern medicinal chemistry research.

The physical and chemical properties of 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine contribute to its versatility. With its cyclopropane ring structure, the compound exhibits interesting steric effects that influence its reactivity patterns. Recent studies in structure-activity relationship (SAR) analysis have highlighted how the 2,6-dichloro substitution pattern affects molecular interactions, a topic frequently searched by researchers in drug discovery and pharmaceutical development.

Current applications of CAS 1874693-93-2 primarily focus on its role as a chemical intermediate in organic synthesis. The compound serves as a precursor for more complex molecules used in biochemical research and material science. Its structural features make it particularly valuable for developing novel small molecule modulators, a hot topic in contemporary therapeutic agent development. Researchers often search for information about N-methylcyclopropylamine derivatives and their potential applications in addressing current challenges in targeted therapy.

The synthesis of 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine typically involves multi-step organic reactions, with careful control of reaction conditions to maintain the integrity of the strained cyclopropane ring. Modern green chemistry approaches have been explored to optimize its production, reflecting the growing industry focus on sustainable synthesis methods - a frequently searched topic in academic and industrial chemistry circles.

From a market perspective, the demand for specialty amines like CAS 1874693-93-2 has shown steady growth, particularly in the pharmaceutical intermediates sector. The compound's unique structural features make it valuable for structure-based drug design, an area experiencing significant research investment. Industry analysts frequently search for data on high-value chemical intermediates and their market trends, making this information particularly relevant.

In analytical chemistry applications, 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine presents interesting challenges and opportunities. Its chlorinated aromatic system allows for sensitive detection using various chromatographic techniques, while the methylcyclopropylamine moiety influences its mass spectral fragmentation patterns. These characteristics make it a subject of interest in analytical method development studies.

The stability profile of CAS 1874693-93-2 under different conditions is another area of practical importance. Researchers often search for information about compound storage conditions and handling protocols for such specialty chemicals. Proper storage in cool, dry environments with appropriate container materials helps maintain the compound's integrity over extended periods.

Recent scientific literature has explored the potential of dichlorophenyl-containing compounds like 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine in various biochemical pathways. While not directly bioactive itself, its derivatives have shown promise in several research areas, making it a valuable scaffold molecule for further chemical modification. This aligns with current research trends focusing on molecular diversity and fragment-based drug discovery.

Quality control aspects of CAS 1874693-93-2 production are critical for research applications. Standard analytical techniques including HPLC purity analysis, NMR characterization, and mass spectrometry verification are essential to ensure batch-to-batch consistency. These quality assurance measures address common concerns researchers have when searching for high-purity chemical reagents.

Looking to the future, 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine continues to attract attention in chemical biology research. Its structural features make it a candidate for developing novel chemical probes and research tools, particularly in studies of enzyme inhibition and receptor modulation. The compound's potential applications in these cutting-edge research areas ensure its ongoing relevance in scientific exploration.

For researchers working with CAS 1874693-93-2, understanding its spectroscopic properties is essential. The compound's characteristic infrared absorption bands and NMR chemical shifts provide valuable fingerprints for identification and purity assessment. These technical details are frequently searched by analytical chemists and quality control specialists working with specialty amine compounds.

The regulatory status of 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine varies by jurisdiction, but it's generally classified as a research chemical for laboratory use. This classification reflects its primary application in scientific investigation rather than commercial products. Researchers often search for information about chemical compliance and research material regulations, making this an important consideration in any comprehensive technical overview.

In conclusion, 1-(2,6-dichlorophenyl)-N-methylcyclopropan-1-amine (CAS 1874693-93-2) represents an important chemical building block with diverse research applications. Its unique structural features and synthetic versatility ensure its continued importance in organic synthesis and medicinal chemistry research. As scientific understanding of cyclopropylamine derivatives advances, this compound will likely play an increasingly significant role in addressing current challenges in molecular design and chemical biology.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd